molecular formula C17H22N4S B5694362 N-(2,3-dimethyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide

N-(2,3-dimethyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide

カタログ番号 B5694362
分子量: 314.5 g/mol
InChIキー: GLRJYEQAQWEQIO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dimethyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide, commonly known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. This compound has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.

作用機序

DMQX is a competitive antagonist of the AMPA receptor, which is a subtype of the ionotropic glutamate receptor. By binding to the receptor, DMQX prevents the activation of the receptor by glutamate, thereby blocking the excitatory effects of the neurotransmitter. This mechanism of action is believed to underlie the potential therapeutic effects of DMQX in neurological and psychiatric disorders.
Biochemical and Physiological Effects
DMQX has been shown to have a number of biochemical and physiological effects. In animal studies, DMQX has been shown to reduce seizure activity, suggesting a potential therapeutic role in epilepsy. DMQX has also been shown to reduce depressive-like behavior in animal models, suggesting a potential role in the treatment of depression. Additionally, DMQX has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting a potential role in the treatment of addiction.

実験室実験の利点と制限

DMQX has several advantages for use in lab experiments. It is a highly selective antagonist of the AMPA receptor, which allows for precise manipulation of the receptor without affecting other neurotransmitter systems. Additionally, DMQX has a long half-life, which allows for sustained blockade of the receptor. However, DMQX has several limitations for use in lab experiments. It is a relatively large molecule, which can limit its ability to cross the blood-brain barrier. Additionally, DMQX has a relatively low solubility in water, which can limit its use in certain experimental protocols.

将来の方向性

There are several possible future directions for research on DMQX. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on developing novel analogs of DMQX with improved pharmacological properties. Additionally, future research could explore the potential therapeutic applications of DMQX in other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Finally, future research could explore the potential use of DMQX as a tool for investigating the role of the AMPA receptor in the brain.
Conclusion
DMQX is a potent and selective antagonist of the AMPA receptor that has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. Its mechanism of action involves blocking the excitatory effects of glutamate, which is believed to underlie its therapeutic effects. DMQX has several advantages for use in lab experiments, but also has several limitations. Possible future directions for research on DMQX include optimizing the synthesis method, developing novel analogs, exploring new therapeutic applications, and investigating its use as a research tool.

合成法

DMQX can be synthesized using a multi-step process starting from 2,3-dimethylquinoxaline. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the bromination of the quinoxaline ring. The resulting compound is then reacted with 4-methylpiperidine-1-carbothioamide to yield DMQX. The final product can be purified using column chromatography.

科学的研究の応用

DMQX has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders, including epilepsy, depression, and addiction. In animal studies, DMQX has been shown to block the excitatory effects of glutamate, which is believed to play a key role in the development and progression of these disorders.

特性

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)-4-methylpiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4S/c1-11-6-8-21(9-7-11)17(22)20-14-4-5-15-16(10-14)19-13(3)12(2)18-15/h4-5,10-11H,6-9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRJYEQAQWEQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)NC2=CC3=NC(=C(N=C3C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylquinoxalin-6-yl)-4-methylpiperidine-1-carbothioamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。